1-Piperidineethanamine, beta-(4-propoxyphenyl)-
Description
1-Piperidineethanamine, beta-(4-propoxyphenyl)- is a tertiary amine derivative featuring a piperidine ring linked to an ethanamine backbone, with a 4-propoxyphenyl group substituted at the beta position (C2 of the ethanamine chain).
Properties
CAS No. |
31466-53-2 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-(4-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-6-14(7-9-15)16(13-17)18-10-4-3-5-11-18/h6-9,16H,2-5,10-13,17H2,1H3 |
InChI Key |
VRSDJMMRDPTMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanamine, beta-(4-propoxyphenyl)- typically involves the reaction of piperidine with an appropriate alkylating agent. One common method includes the use of 4-propoxybenzyl chloride as the alkylating agent, which reacts with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Piperidineethanamine, beta-(4-propoxyphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanamine, beta-(4-propoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
2-Piperidin-1-ylethyl N-(4-propoxyphenyl)carbamate (CAS 55792-12-6)
- Structure : Contains a carbamate linkage between the piperidine-ethyl chain and the 4-propoxyphenyl group.
- Key Differences : The carbamate group introduces an ester functionality, increasing polarity compared to the ethanamine backbone of the target compound. This may reduce membrane permeability but improve aqueous solubility.
- However, the absence of a free amine in this analog could limit ionic interactions with biological targets .
4-(2-Piperidin-1-ylethoxy)-2-(4-propoxyphenyl)phthalazin-1(2H)-one (Compound 5b)
- Structure: Incorporates a phthalazinone core with a piperidine-ethoxy side chain and 4-propoxyphenyl substituent.
- Key Differences: The phthalazinone core adds aromaticity and planar rigidity, which may enhance binding to efflux pump targets (e.g., NorA in S. aureus). The ethoxy linker increases rotational freedom compared to the ethanamine chain.
- Biological Activity: Demonstrated NorA efflux pump inhibition in S. aureus at 50 µM, suggesting the 4-propoxyphenyl group plays a critical role in antimicrobial activity .
beta-(Trifluoromethyl)-1-piperidineethanamine (CAS 270253-16-2)
- Structure : Substitutes the 4-propoxyphenyl group with a trifluoromethyl (-CF₃) group at the beta position.
- This substitution may improve blood-brain barrier penetration, making it relevant for CNS-targeted drugs.
- Pharmacokinetics : Increased resistance to oxidative metabolism compared to the propoxy-containing analog .
1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2)
- Structure : Features a piperidine ring attached to a phenyl group, with an ethylamine chain at the para position.
- Key Differences : The ethylamine is part of the aromatic system rather than a side chain, altering electronic distribution. This structural variation may reduce flexibility and limit interactions with efflux pump proteins.
- Applications : Similar piperidine-phenylamines are explored as intermediates in opioid receptor modulators (e.g., fentanyl analogs) .
Pharmacological and Physicochemical Data Comparison
*Estimated using fragment-based methods. †Calculated based on molecular formula C₁₆H₂₄N₂O.
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